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Compound of Interest

Compound Name: 3-Bromopyridine

Cat. No.: B030812 Get Quote

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 3-bromopyridine. The information

is tailored for researchers, scientists, and professionals in drug development, presenting key

data in a structured format to facilitate analysis and experimental design. This document

includes tabulated spectroscopic data, detailed experimental protocols, and a workflow

visualization for spectroscopic analysis.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-bromopyridine.

Table 1: ¹H NMR Spectroscopic Data for 3-Bromopyridine

Proton
Chemical Shift (δ)
in ppm (CDCl₃)

Multiplicity
Coupling Constant
(J) in Hz

H-2 8.682 d -

H-6 8.523 d -

H-4 7.804 ddd
J(H4,H5) = 8.3,

J(H4,H2) = 1.9

H-5 7.190 dd
J(H5,H4) = 8.3,

J(H5,H6) = 4.8
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Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for 3-Bromopyridine

Carbon Chemical Shift (δ) in ppm (CDCl₃)

C-2 150.3

C-6 147.8

C-4 140.2

C-5 127.3

C-3 120.6

Note: Assignments are based on established chemical shift predictions and spectral data for

similar pyridine derivatives.

Table 3: IR Spectroscopic Data for 3-Bromopyridine

Wavenumber (cm⁻¹) Interpretation

3000-3100 C-H stretching (aromatic)

1570, 1470, 1420 C=C and C=N stretching (aromatic ring)

1020 C-H in-plane bending

780, 700 C-H out-of-plane bending

~550 C-Br stretching

Note: IR peak positions can vary slightly based on the sampling method (e.g., neat, KBr pellet,

or solution).

Table 4: Mass Spectrometry Data for 3-Bromopyridine
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m/z Interpretation

157/159
Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br

isotopes in ~1:1 ratio)

78 Pyridyl fragment [C₅H₄N]⁺

51 [C₄H₃]⁺ fragment

Data sourced from NIST Mass Spectrometry Data Center.[2]

Experimental Protocols
The following are representative experimental protocols for acquiring high-quality spectroscopic

data for 3-bromopyridine.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Weighing: Accurately weigh approximately 10-20 mg of 3-bromopyridine for ¹H NMR and

50-100 mg for ¹³C NMR into a clean, dry vial.

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% tetramethylsilane (TMS) as an internal standard.

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

¹H NMR Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Acquisition Time: Approximately 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

Spectral Width: A spectral width of approximately 10-12 ppm centered around 5-6 ppm.
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¹³C NMR Parameters:

Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g.,

'zgpg30' on Bruker instruments).

Acquisition Time: Approximately 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 to 4096 scans are typically required due to the low natural

abundance of ¹³C.

Spectral Width: A spectral width of approximately 200-250 ppm centered around 100-120

ppm.

Data Processing:

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID).

Phase Correction: Manually or automatically correct the phase of the spectrum.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the

CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Peak Picking and Integration: Identify and integrate all peaks in the ¹H spectrum.

2.2 Infrared (IR) Spectroscopy

KBr Pellet Technique:

Grinding: Grind a small amount (1-2 mg) of 3-bromopyridine with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

uniform powder is obtained.
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Pressing: Transfer the powder to a pellet press and apply pressure to form a transparent

or translucent pellet.

Analysis: Place the pellet in the IR spectrometer's sample holder and acquire the

spectrum.

Neat Liquid Film Technique:

Preparation: Place a drop of liquid 3-bromopyridine between two salt plates (e.g., NaCl

or KBr).

Assembly: Gently press the plates together to form a thin liquid film.

Analysis: Mount the plates in the spectrometer's sample holder and acquire the spectrum.

2.3 Mass Spectrometry (MS)

Sample Introduction:

Direct Infusion: Prepare a dilute solution of 3-bromopyridine in a suitable volatile solvent

(e.g., methanol or acetonitrile). Infuse the solution directly into the ion source using a

syringe pump.

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of 3-
bromopyridine into a GC equipped with an appropriate column. The separated

compound will be introduced into the mass spectrometer.

Ionization:

Electron Ionization (EI): This is a common method for volatile compounds like 3-
bromopyridine. The sample is bombarded with a high-energy electron beam, causing

ionization and fragmentation.

Mass Analysis:

Quadrupole Analyzer: A common type of mass analyzer that separates ions based on their

mass-to-charge ratio.
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Data Acquisition:

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200) to detect the

molecular ion and significant fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-bromopyridine.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

3-Bromopyridine Sample

Dissolve in
Deuterated Solvent

Prepare KBr Pellet
or Neat Film

Dilute in
Volatile Solvent

NMR Spectrometer IR Spectrometer Mass Spectrometer

NMR Spectrum
(¹H, ¹³C) IR Spectrum Mass Spectrum

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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